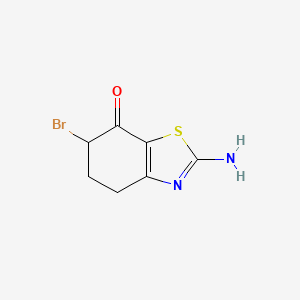

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-bromo-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3H,1-2H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFIWBGTVLJDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1Br)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732351 | |

| Record name | 2-Amino-6-bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001648-73-2 | |

| Record name | 2-Amino-6-bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide also incorporates information on the broader class of benzothiazole derivatives to provide a contextual understanding of its potential biological significance and synthetic strategies.

Core Chemical Properties

This compound is a benzothiazole derivative with the chemical formula C₇H₇BrN₂OS[1]. It is described as a light beige solid[1]. The primary known application of this compound is as an intermediate in the preparation of Pramipexole[1][2].

| Property | Value | Source |

| CAS Number | 1001648-73-2 | [1] |

| Molecular Formula | C₇H₇BrN₂OS | [1] |

| Molecular Weight | 247.11 g/mol | [1] |

| Appearance | Light Beige Solid | [1] |

| SMILES | N=c1[nH]c2c(s1)C(=O)C(Br)CC2 | [1] |

| InChI | InChI=1S/C7H7BrN2OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3H,1-2H2,(H2,9,10) | [1] |

| InChI Key | PHFIWBGTVLJDDJ-UHFFFAOYSA-N | [1] |

Biological Significance of the Benzothiazole Scaffold

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a prominent pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities[3][4][5]. Derivatives of benzothiazole have been investigated for their therapeutic potential in various domains, including:

-

Antimicrobial and Antifungal Activity: Many benzothiazole derivatives have shown significant efficacy against various bacterial and fungal strains[5][6][7].

-

Anticancer Properties: Certain substituted benzothiazoles have demonstrated potent antitumor activity against several cancer cell lines[8].

-

Anticonvulsant Effects: The benzothiazole scaffold is a key component in the development of novel anticonvulsant agents[4][8].

-

Anti-inflammatory and Analgesic Actions: These compounds have also been explored for their potential to alleviate inflammation and pain[3].

-

Other Therapeutic Areas: The diverse biological profile of benzothiazoles extends to antimalarial, anti-tubercular, and antidiabetic activities[3][4][5].

Given that this compound is an intermediate in the synthesis of Pramipexole, a dopamine agonist used to treat Parkinson's disease and restless legs syndrome, its biological context is significant within neuropharmacology.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related benzothiazole derivatives. A common approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.

Proposed Synthetic Protocol for this compound

This proposed protocol is based on general methods for the synthesis of 2-aminobenzothiazoles.

Materials:

-

Substituted aniline precursor

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)[9]

-

Bromine (Br₂)

-

Glacial acetic acid[10]

-

Ethanol

-

Activated carbon (e.g., Norit)[9]

-

Ammonium hydroxide[9]

Procedure:

-

Formation of the Thiourea Intermediate:

-

Dissolve the appropriate substituted aniline in glacial acetic acid.

-

Add potassium thiocyanate to the solution and stir at room temperature to form the corresponding thiourea derivative.

-

-

Cyclization and Bromination:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture. The temperature should be maintained below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

-

Isolation and Purification:

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate and wash with cold water to remove any unreacted starting materials and inorganic salts.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water.

-

For further purification, the product can be dissolved in hot ethanol, treated with activated carbon to remove colored impurities, and then recrystallized[9].

-

The final product can be isolated by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

-

Characterization:

The structure and purity of the synthesized this compound should be confirmed using modern analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the bromine and amino groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition[10].

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule[10].

-

Melting Point Analysis: To assess the purity of the compound.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Generalized Signaling Pathway for Benzothiazole Derivatives

Caption: Generalized signaling pathway potentially modulated by benzothiazole derivatives.

References

- 1. This compound [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. ijpsr.com [ijpsr.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. jchr.org [jchr.org]

- 7. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jddtonline.info [jddtonline.info]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

Elucidation of the Structure of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone possesses the chemical formula C₇H₇BrN₂OS and a molecular weight of approximately 247.11 g/mol .[1][2][3] The structure consists of a dihydrobenzothiazolone core, characterized by a fused thiazole and a cyclohexanone ring, with an amino group at position 2 and a bromine atom at position 6.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Spectroscopic Data for Structure Elucidation

While specific spectra for the title compound are not available, the following tables summarize the expected data based on the analysis of similar benzothiazole derivatives.[4][5][6][7][8][9]

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | br s | 2H | -NH₂ |

| ~4.5-5.0 | m | 1H | CH-Br |

| ~2.5-3.5 | m | 4H | -CH₂-CH₂- |

| ~9.0-10.0 | br s | 1H | -NH- (thiazole) |

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~180-190 | C=O |

| ~160-170 | C=N |

| ~110-140 | Aromatic/Thiazole C |

| ~50-60 | CH-Br |

| ~20-40 | -CH₂-CH₂- |

Table 3: Expected Mass Spectrometry Data

| m/z | Interpretation |

| ~247/249 | [M]⁺∙ (presence of Br isotope pattern) |

| Fragments | Loss of Br, CO, NH₂, etc. |

Table 4: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretching (amino and amide) |

| ~1680 | C=O stretching (ketone) |

| ~1620 | C=N stretching (thiazole) |

| ~1550 | N-H bending |

| ~700 | C-Br stretching |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is a critical step in the production of Pramipexole.[10][11] The following is a general procedure derived from patented syntheses of related compounds.

Workflow for the Synthesis of this compound

References

- 1. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound [cymitquimica.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-氨基-6-溴苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Aminothiazole (96-50-4) 13C NMR [m.chemicalbook.com]

- 9. 2-Benzothiazolamine [webbook.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents [patents.google.com]

Technical Guide: 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone (CAS 1001648-73-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone is a heterocyclic organic compound with the CAS number 1001648-73-2. Structurally, it features a benzothiazole core, which is a common motif in pharmacologically active molecules. This compound is primarily recognized as a key intermediate in the synthesis of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2][3] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach based on available literature, and the biological context related to its role as a precursor to Pramipexole.

Chemical and Physical Properties

While detailed experimental data for this specific intermediate is limited in publicly available literature, some key properties have been reported by chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 1001648-73-2 | [1][2] |

| Molecular Formula | C₇H₇BrN₂OS | [4] |

| Molecular Weight | 247.11 g/mol | [4] |

| Appearance | Reported as a solid | - |

| Stereochemistry | Racemic | [4] |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in peer-reviewed journals. However, analysis of patents related to the synthesis of Pramipexole allows for the deduction of a probable synthetic route. The general strategy involves the formation of the benzothiazole ring system from a functionalized cyclohexane precursor.

A plausible synthetic pathway is outlined below, derived from general methods for preparing structurally related Pramipexole intermediates.[5]

Plausible Synthetic Workflow:

Caption: Plausible synthetic workflow for this compound.

General Experimental Considerations (based on related syntheses):

-

Step 1: Bromination of N-protected 4-aminocyclohexanone.

-

An N-protected derivative of 4-aminocyclohexanone (e.g., the acetamido derivative) is treated with a brominating agent, such as elemental bromine, typically in a suitable solvent like acetic acid or water. This reaction yields an α-bromo ketone intermediate. The protecting group is crucial to prevent side reactions with the amino group.

-

-

Step 2: Thiazole Ring Formation.

-

The α-bromo ketone intermediate is then reacted with thiourea. This reaction proceeds via a Hantzsch-type thiazole synthesis, where the thiourea acts as the source of the thiazole's nitrogen and sulfur atoms, leading to the formation of the bicyclic benzothiazole ring system.

-

-

Step 3: Deprotection.

-

The final step would involve the removal of the N-protecting group, likely through acid hydrolysis, to yield the free amino group of the target compound, this compound.[6]

-

Note: The yields, specific reaction conditions (temperature, reaction time, purification methods), and analytical data (NMR, IR, Mass Spectrometry) for these steps are not available in the public domain for this specific compound and would require experimental determination.

Biological Activity and Signaling Pathways

There is no direct evidence in the reviewed literature of specific biological studies or assays conducted on this compound itself. Its significance is derived from its role as a precursor to Pramipexole. Therefore, the relevant biological context is the mechanism of action of Pramipexole.

Pramipexole is a non-ergot dopamine agonist with high selectivity and full intrinsic activity at the D2 subfamily of dopamine receptors, showing a particular preference for the D3 receptor subtype.[7][8] The therapeutic effects of Pramipexole in Parkinson's disease are attributed to its ability to stimulate dopamine receptors in the striatum, thereby compensating for the loss of dopaminergic neurons.[3][8]

Signaling Pathway of Pramipexole (Dopamine D2/D3 Receptor Agonism):

Caption: Simplified signaling pathway of Pramipexole as a dopamine D2/D3 receptor agonist.

Conclusion

References

- 1. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents [patents.google.com]

- 2. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents [patents.google.com]

- 3. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 6. US7741490B2 - Intermediates for the preparation of pramipexole - Google Patents [patents.google.com]

- 7. Pre-clinical studies of pramipexole: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide to the Formation of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details the reaction mechanism, provides experimental protocols based on analogous syntheses, and presents relevant data in a structured format.

Core Synthesis and Mechanism of Formation

The formation of this compound is achieved through a classical Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In this specific synthesis, the α-haloketone is 2-bromo-1,3-cyclohexanedione, and the thioamide is thiourea.

The reaction proceeds through a series of nucleophilic attack, cyclization, and dehydration steps to form the thiazole ring fused to the cyclohexanone backbone. The presence of the bromine atom on the cyclohexane ring is crucial for the final structure of the product.

Proposed Reaction Mechanism

The detailed mechanism for the formation of this compound is as follows:

-

Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon atom bearing the bromine atom in 2-bromo-1,3-cyclohexanedione. This results in the formation of an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking one of the carbonyl carbons of the cyclohexanedione ring. This leads to the formation of a five-membered thiazoline ring fused to the six-membered ring.

-

Dehydration: The resulting hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) to form a more stable imine.

-

Tautomerization: The final step involves tautomerization of the exocyclic imine to the more stable endocyclic amine, and the enol form of the cyclohexanone ring to the keto form, yielding the final product, this compound.

A Technical Guide to the Spectroscopic Data of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, a key intermediate in the synthesis of the dopamine agonist Pramipexole. Due to the limited availability of published spectra for this specific compound, this document presents predicted spectroscopic characteristics based on the analysis of structurally related benzothiazole derivatives. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data are provided to guide researchers in the characterization of this and similar molecules. Furthermore, a logical workflow for its synthesis is visualized.

Introduction

This compound (CAS No: 1001648-73-2) is a heterocyclic compound of significant interest in pharmaceutical synthesis.[1][2][3] Its primary application lies as a crucial intermediate in the manufacturing of Pramipexole, a medication used in the treatment of Parkinson's disease and restless legs syndrome. The precise characterization of such intermediates is paramount for ensuring the purity and quality of the final active pharmaceutical ingredient (API). This guide aims to provide a detailed summary of the expected spectroscopic data and the methodologies for their acquisition.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted with a high degree of confidence based on the extensive literature on analogous benzothiazole derivatives. The following tables summarize the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.5 - 8.0 | Broad Singlet | 2 | -NH₂ |

| ~4.5 - 4.8 | Doublet of Doublets | 1 | H-6 |

| ~3.0 - 3.4 | Multiplet | 2 | H-4 |

| ~2.5 - 2.9 | Multiplet | 2 | H-5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (C-7) |

| ~165 | C=N (C-2) |

| ~150 | C-8a (Thiazole ring fusion) |

| ~115 | C-4a (Thiazole ring fusion) |

| ~50 | C-6 |

| ~35 | C-4 |

| ~30 | C-5 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid State, KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Broad | N-H stretching (amino group) |

| 3100 - 3000 | Medium | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (ketone) |

| ~1620 | Strong | C=N stretching (thiazole ring) |

| ~1540 | Medium | N-H bending (amino group) |

| ~1250 | Medium | C-N stretching |

| ~700 - 600 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 247/249 | ~100 / ~98 | [M]⁺ / [M+2]⁺ (presence of Bromine) |

| 168 | Variable | [M - Br]⁺ |

| 140 | Variable | [M - Br - CO]⁺ |

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[4][5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Maxima (Solvent: Ethanol or Methanol)

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| ~230 - 250 | High | π → π* transition (benzothiazole system) |

| ~320 - 350 | Medium | n → π* transition (carbonyl and imine groups) |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[7] The solution is transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

-

¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans (often several thousand) is required due to the low natural abundance of ¹³C.

-

Data Processing: The free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: An FTIR spectrometer equipped with either a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.[8]

-

Sample Preparation (KBr Pellet Method): 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]

-

Sample Preparation (ATR Method): A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured by applying pressure with the built-in clamp.[8]

-

Acquisition: A background spectrum of air (or the clean ATR crystal) is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹, and the resulting spectrum is ratioed against the background.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.[9][10][11]

-

Sample Introduction: The sample, which must be volatile, can be introduced via a direct insertion probe or through a gas chromatograph (GC/MS). For a solid sample, the direct probe is heated to achieve a vapor pressure of at least 10⁻⁶ torr.[9]

-

Ionization: The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[9][10] This high energy causes both ionization and extensive fragmentation.

-

Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer.[12]

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 absorbance units).

-

Acquisition: The sample is placed in a 1 cm path length quartz cuvette. A reference cuvette containing the pure solvent is used to zero the instrument. The absorbance spectrum is then recorded over a wavelength range of approximately 200-800 nm.[12]

Synthesis Workflow

This compound is a key intermediate in several patented synthetic routes to Pramipexole.[13][14][15][16] The following diagram illustrates a common synthetic pathway.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While direct experimental data is scarce, the predicted values and detailed experimental protocols herein offer a robust framework for researchers and professionals in drug development to identify, characterize, and ensure the quality of this important pharmaceutical intermediate. The provided synthesis workflow further contextualizes the role of this compound in the production of Pramipexole.

References

- 1. This compound [jknbiochem.net]

- 2. This compound [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. ijnrd.org [ijnrd.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Technical Guide: 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, a Key Intermediate in Pramipexole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone is a crucial heterocyclic intermediate in the synthetic pathway of Pramipexole, a potent dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. Understanding the synthesis, properties, and handling of this intermediate is vital for the efficient and safe production of the final active pharmaceutical ingredient (API). This technical guide provides a consolidated overview of the available information on this compound.

Chemical Properties and Data

A summary of the key chemical properties for this compound (CAS Number: 1001648-73-2) is presented below.[1][2][3] It is important to note that while the molecular formula and weight are well-established, detailed experimental data such as melting point, solubility, and comprehensive spectral analyses are not widely reported in publicly accessible literature.

| Property | Value | Reference |

| CAS Number | 1001648-73-2 | [1][3] |

| Molecular Formula | C₇H₇BrN₂OS | [1][2] |

| Molecular Weight | 247.11 g/mol | [1][2] |

| Appearance | Light Beige Solid | [1] |

| Synonyms | 2-Amino-6-bromo-7-oxo-4,5,6,7-tetrahydrobenzothiazole | [1] |

Role in Pramipexole Synthesis: A Logical Workflow

The synthesis of Pramipexole typically involves the construction of the core 2-amino-4,5,6,7-tetrahydrobenzothiazole ring system. The introduction of a bromine atom at the 6-position of a cyclohexanone precursor is a key step, followed by cyclization with thiourea to form the thiazole ring. This bromo-intermediate is then further processed to introduce the propylamino side chain and ultimately yield Pramipexole.

The logical workflow for the synthesis of a key precursor to Pramipexole, which involves the formation of a compound structurally related to the target intermediate, can be visualized as follows:

Caption: Synthetic workflow for a key Pramipexole precursor.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and isolation of this compound are not explicitly available in the reviewed scientific literature and patent documents. The existing patents focus on the overall synthesis of Pramipexole and its immediate precursors, often describing the bromination and cyclization steps without isolating and characterizing this specific bromo-keto intermediate.

However, based on general principles of organic synthesis and information from related procedures for benzothiazole synthesis, a plausible, though not experimentally verified, protocol can be inferred.

Caution: The following is a generalized and hypothetical procedure and has not been validated. It is intended for informational purposes only and should be adapted and optimized with appropriate laboratory safety measures.

Hypothetical Synthesis Protocol:

-

Bromination of a Protected Cyclohexanone Derivative: A protected 4-aminocyclohexanone derivative, such as N-(4-oxocyclohexyl)acetamide, would likely be the starting material. This would be dissolved in a suitable solvent, such as glacial acetic acid.

-

Elemental bromine would then be added dropwise to the solution at a controlled temperature, likely room temperature or below, to effect bromination at the alpha-position to the carbonyl group.

-

Cyclization with Thiourea: Following the bromination, thiourea would be added to the reaction mixture.

-

The mixture would then be heated to reflux to facilitate the cyclocondensation reaction, leading to the formation of the 2-aminobenzothiazole ring system.

-

Work-up and Isolation: Upon completion of the reaction, the mixture would be cooled, and the product would likely precipitate. The solid would be collected by filtration, washed with a suitable solvent to remove impurities, and then dried.

Further purification would likely be necessary, potentially through recrystallization from an appropriate solvent system, to obtain the intermediate in high purity.

Quantitative Data

Comprehensive quantitative data, including typical percentage yields, purity analysis (e.g., by HPLC), and detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Commercial suppliers list purities of ≥98%, but detailed analytical data to support this is not provided.

Conclusion

This compound is a key synthetic intermediate for the production of Pramipexole. While its role in the synthetic pathway is understood, a significant gap exists in the publicly available literature regarding detailed experimental protocols for its synthesis and comprehensive characterization data. Researchers and drug development professionals working on the synthesis of Pramipexole and related compounds should consider this lack of detailed public information and may need to undertake significant process development and analytical characterization to effectively utilize this intermediate. The information provided in this guide serves as a foundational overview based on the currently accessible data.

References

Discovery of Novel Benzothiazole Derivatives for Therapeutic Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] The structural versatility of the benzothiazole nucleus allows for modifications that can modulate its physicochemical and biological properties, leading to the development of potent and selective therapeutic agents.[2] This technical guide provides an in-depth overview of recent discoveries in the field, focusing on novel benzothiazole derivatives with anticancer, anti-Alzheimer's, and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in the design and development of next-generation benzothiazole-based therapeutics.

Therapeutic Applications of Novel Benzothiazole Derivatives

The unique chemical properties of the benzothiazole ring system enable it to interact with a diverse range of biological targets, including enzymes and receptors.[1] This has led to the development of benzothiazole derivatives with a broad spectrum of therapeutic activities.[3][4]

Anticancer Activity

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[5][6] They have been shown to inhibit critical enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), phosphoinositide 3-kinase (PI3K), and topoisomerases.[1]

Table 1: Anticancer Activity of Novel Benzothiazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| T2 | Human small cell lung carcinoma | MTT Assay | - | [5] |

| T2 | Mouse melanoma cell line | MTT Assay | - | [5] |

| T2 | Human larynx epithelial carcinoma | MTT Assay | - | [5] |

| 4a | C6 (rat brain glioma) | MTT Assay | 0.03 | [7] |

| 4d | C6 (rat brain glioma) | MTT Assay | 0.03 | [7] |

| 4d | C6 (rat brain glioma) | DNA Synthesis Inhibition | - | [8] |

| 4e | C6 (rat brain glioma) | DNA Synthesis Inhibition | - | [8] |

| 4h | C6 (rat brain glioma) | DNA Synthesis Inhibition | - | [8] |

| Compound 4 | 60 human tumor cell lines | Growth Inhibitory Assay | 0.683 - 4.66 | |

| Compound 17 | 60 human tumor cell lines | Growth Inhibitory Assay | - | |

| Compound B7 | A431 (human epidermoid carcinoma) | MTT Assay | - | [6] |

| Compound B7 | A549 (human non-small cell lung) | MTT Assay | - | [6] |

| Compound B7 | H1299 (human non-small cell lung) | MTT Assay | - | [6] |

Note: Some IC50 values were reported as significant without a specific numerical value in the source material.

Anti-Alzheimer's Disease Activity

The multifactorial nature of Alzheimer's disease (AD) presents a significant challenge for drug development.[9] Novel benzothiazole derivatives are being explored as multi-target-directed ligands (MTDLs) that can simultaneously modulate different pathological pathways in AD, such as cholinergic dysfunction and amyloid-β (Aβ) aggregation.[10][11] These derivatives have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), enzymes that play crucial roles in the progression of AD.[9]

Table 2: Anti-Alzheimer's Disease Activity of Novel Benzothiazole Derivatives

| Compound ID | Target | Assay Type | Kᵢ (µM) | IC50 (µM) | Reference |

| 4b | Histamine H₃ Receptor | Radioligand Displacement | 0.012 | - | [9][12] |

| 3s | Histamine H₃ Receptor | Radioligand Displacement | 0.036 | - | [9] |

| 3s | Acetylcholinesterase (AChE) | Enzyme Inhibition | - | 6.7 | [9] |

| 3s | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | - | 2.35 | [9] |

| 3s | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | - | 1.6 | [9] |

| 4b | Acetylcholinesterase (AChE) | Enzyme Inhibition | - | 5.91 | [12] |

| 3j | Acetylcholinesterase (AChE) | Enzyme Inhibition | - | 8.56 | [12] |

| 3i | Acetylcholinesterase (AChE) | Enzyme Inhibition | - | 7.31 | [12] |

| 3t | Acetylcholinesterase (AChE) | Enzyme Inhibition | - | 3.55 | [12] |

| Thiazoloquinazolinedione | Human BACE-1 | Molecular Docking | - | Docking Score: -6.8 | [13] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.[14] Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[15][16] One of the key mechanisms of action for some sulfonamide-containing benzothiazole derivatives is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of microorganisms.[14]

Table 3: Antimicrobial Activity of Novel Benzothiazole Derivatives

| Compound ID | Microorganism | Assay Type | MIC (mM) | Reference |

| 16c | Staphylococcus aureus | Broth Dilution | 0.025 | [14] |

| A1 | Aspergillus niger | - | - | [15] |

| A1 | Candida albicans | - | - | [15] |

| A1 | Escherichia coli | - | - | [15] |

| A1 | Staphylococcus aureus | - | - | [15] |

| A2 | Aspergillus niger | - | - | [15] |

| A2 | Candida albicans | - | - | [15] |

| A2 | Escherichia coli | - | - | [15] |

| A2 | Staphylococcus aureus | - | - | [15] |

| A9 | Aspergillus niger | - | - | [15] |

| A9 | Candida albicans | - | - | [15] |

| A9 | Escherichia coli | - | - | [15] |

| A9 | Staphylococcus aureus | - | - | [15] |

Note: Some MIC values were reported as significant without a specific numerical value in the source material.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of novel benzothiazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Benzothiazole derivative (test compound)

-

MTT solution (5 mg/mL in PBS)[15]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[9]

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]

DNA Synthesis Inhibition Assay (BrdU Assay)

The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation by measuring the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA of replicating cells.

Materials:

-

Proliferating cells

-

Benzothiazole derivative (test compound)

-

BrdU labeling solution (10 µM in culture medium)

-

Fixative solution (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

DNase I or HCl for DNA denaturation

-

Anti-BrdU primary antibody

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with the benzothiazole derivative as described in the MTT assay protocol.

-

BrdU Labeling: At the end of the treatment period, add BrdU labeling solution to each well and incubate for a specific period (e.g., 2 hours) to allow for BrdU incorporation.[8]

-

Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to standard protocols.

-

DNA Denaturation: Treat the cells with DNase I or HCl to denature the DNA and expose the incorporated BrdU.

-

Antibody Staining: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

-

Detection: Visualize and quantify the fluorescent signal using a fluorescence microscope or a microplate reader.

In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[17][18]

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Benzothiazole derivative (test compound)

-

96-well microtiter plates

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the benzothiazole derivative in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on Ellman's method, measures the activity of AChE by detecting the product of the enzymatic reaction.[5]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Benzothiazole derivative (test compound)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in the assay buffer.

-

Assay Reaction: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations. Then, add the AChE enzyme solution to each well and incubate for a short period.

-

Initiate Reaction: Start the reaction by adding the ATCI substrate solution to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.[5] The rate of increase in absorbance is proportional to the AChE activity.

-

Calculate Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value can then be determined.

Western Blot Analysis for Signaling Pathway Proteins (e.g., AKT and ERK)

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to assess the phosphorylation status of signaling proteins like AKT and ERK, which indicates their activation state.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells to extract total proteins. Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., phospho-AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

-

Analysis: Quantify the band intensities and normalize to a loading control to determine the relative changes in protein expression or phosphorylation.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel benzothiazole derivatives often involves elucidating their effects on key cellular signaling pathways.

Signaling Pathways

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PTEN -> PIP3 [label="Inhibits", arrowhead=tee]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> AKT [label="Recruits"]; PDK1 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; } PI3K/AKT/mTOR Signaling Pathway.

// Nodes EGF [label="EGF", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#FBBC05", fontcolor="#202124"]; Sos [label="Sos", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(Proliferation, Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges EGF -> EGFR [label="Binds to"]; EGFR -> Grb2 [label="Recruits"]; Grb2 -> Sos [label="Activates"]; Sos -> Ras [label="Activates"]; Ras -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Transcription [label="Regulates"]; } EGFR Signaling Pathway.

// Nodes High_AMP [label="High AMP/ATP Ratio", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LKB1 [label="LKB1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catabolism [label="Catabolic Pathways\n(e.g., Fatty Acid Oxidation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anabolism [label="Anabolic Pathways\n(e.g., Protein Synthesis)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges High_AMP -> LKB1 [label="Activates"]; LKB1 -> AMPK [label="Phosphorylates\n(Activates)"]; AMPK -> Catabolism [label="Activates"]; AMPK -> Anabolism [label="Inhibits", arrowhead=tee]; } AMPK Signaling Pathway.

Experimental Workflows

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed cells in 96-well plate"]; Incubate_24h [label="Incubate for 24h"]; Treat_Compound [label="Treat with Benzothiazole Derivative"]; Incubate_Treatment [label="Incubate for desired period"]; Add_MTT [label="Add MTT solution"]; Incubate_4h [label="Incubate for 4h"]; Add_Solubilizer [label="Add solubilization solution"]; Measure_Absorbance [label="Measure absorbance at 570 nm"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Treat_Compound; Treat_Compound -> Incubate_Treatment; Incubate_Treatment -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Add_Solubilizer; Add_Solubilizer -> Measure_Absorbance; Measure_Absorbance -> End; } MTT Assay Experimental Workflow.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Lysis [label="Cell Lysis & Protein Extraction"]; Protein_Quant [label="Protein Quantification"]; SDS_PAGE [label="SDS-PAGE"]; Transfer [label="Protein Transfer to Membrane"]; Blocking [label="Blocking"]; Primary_Ab [label="Primary Antibody Incubation"]; Secondary_Ab [label="Secondary Antibody Incubation"]; Detection [label="Chemiluminescent Detection"]; Analysis [label="Data Analysis"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Lysis; Cell_Lysis -> Protein_Quant; Protein_Quant -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; Analysis -> End; } Western Blot Experimental Workflow.

Conclusion

The benzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The derivatives highlighted in this guide demonstrate significant promise in the fields of oncology, neurodegenerative diseases, and infectious diseases. The provided quantitative data, detailed experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers dedicated to advancing the development of benzothiazole-based drugs. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial in translating these promising compounds into clinically effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. researchhub.com [researchhub.com]

- 10. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. news-medical.net [news-medical.net]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. apec.org [apec.org]

- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Voriconazole (PHFIWBGTVLJDDJ-UHFFFAOYSA-N)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against numerous clinically significant fungal pathogens.[1][2] It is a cornerstone in the treatment of invasive fungal infections, particularly in immunocompromised patient populations.[3][4] This document provides a comprehensive overview of the physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols for voriconazole.

Physicochemical Properties

Voriconazole is a white to light-colored powder.[5] Its chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | [3][4] |

| Molecular Formula | C₁₆H₁₄F₃N₅O | [3][4] |

| Molecular Weight | 349.31 g/mol | [3] |

| CAS Number | 137234-62-9 | [4] |

| Melting Point | 127-130 °C | [3][6] |

| Solubility | Low in water (0.0978 g/L) | [3] |

| LogP | 1.5 | [3] |

| pKa | Not available | |

| Appearance | White to light-colored powder | [5] |

Biological Activity and Mechanism of Action

Voriconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[2][7] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][8] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth and cell death.[7][9]

Pharmacokinetics (ADME)

Voriconazole exhibits complex and nonlinear pharmacokinetics, primarily due to the saturation of its metabolism.[1][10] This results in significant interindividual variability in drug exposure.

| ADME Parameter | Value | Reference(s) |

| Absorption | ||

| Bioavailability (Oral) | >90% (estimated at 96%) | [2][4][10] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [7][10] |

| Distribution | ||

| Volume of Distribution (Vd) | 2-4.6 L/kg | [1][7][10] |

| Plasma Protein Binding | ~58-60% | [1][4][10] |

| Metabolism | ||

| Primary Site | Liver | [10] |

| Primary Enzymes | CYP2C19, CYP3A4, CYP2C9 | [1][10] |

| Major Metabolite | Voriconazole N-oxide (inactive) | [10][11] |

| Excretion | ||

| Route | Primarily hepatic metabolism (<2% excreted unchanged in urine) | [10] |

| Elimination Half-life (t½) | Approximately 6 hours (dose-dependent) | [1][2] |

Metabolism Pathway

Voriconazole is extensively metabolized in the liver by cytochrome P450 enzymes, with CYP2C19 being the primary enzyme involved, followed by CYP3A4 and CYP2C9.[1][10] The major metabolite is voriconazole N-oxide, which is inactive.[10][11] Other metabolic pathways include hydroxylation of the methyl group and the fluoropyrimidine ring.[12]

References

- 1. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Voriconazole - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Voriconazole | 137234-62-9 [chemicalbook.com]

- 7. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. amberlife.net [amberlife.net]

- 9. Facebook [cancer.gov]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone: An Essential Intermediate for Pramipexole

Abstract

This document provides a detailed synthesis protocol for 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, a key intermediate in the manufacturing of Pramipexole.[1][2] Pramipexole is a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The synthesis of this intermediate is of significant interest to researchers and professionals in the field of medicinal chemistry and drug development. This protocol outlines a plausible synthetic route based on established chemical transformations for analogous structures, focusing on the bromination of a cyclohexanone precursor followed by a cyclization reaction with thiourea. All quantitative data is presented in clear, tabular formats, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

This compound is a heterocyclic compound containing a benzothiazole core structure. Its primary application lies in its role as a crucial building block for the synthesis of Pramipexole. The procedure detailed below is a robust and reproducible method for the laboratory-scale synthesis of this important intermediate. The synthesis involves two key steps: the α-bromination of a suitable cyclohexanone derivative and the subsequent Hantzsch-type thiazole synthesis via condensation with thiourea.

Physicochemical Data

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 2-Amino-6-bromo-7-oxo-4,5,6,7-tetrahydrobenzothiazole | [1] |

| CAS Number | 1001648-73-2 | [1][2] |

| Molecular Formula | C₇H₇BrN₂OS | [1][2] |

| Molecular Weight | 247.11 g/mol | [1][2] |

| Appearance | Light Beige Solid | [1] |

| Storage | 2-8°C Refrigerator | [1] |

Experimental Protocol

This protocol is based on analogous synthetic procedures for related Pramipexole intermediates.

Materials and Reagents

-

1,3-Cyclohexanedione

-

Bromine (Br₂)

-

Thiourea (CH₄N₂S)

-

Glacial Acetic Acid (CH₃COOH)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (C₂H₅OH)

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Step-by-Step Procedure

Step 1: Synthesis of 2-Bromo-1,3-cyclohexanedione

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-cyclohexanedione (10.0 g, 89.2 mmol) in glacial acetic acid (50 mL).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of bromine (4.6 mL, 89.2 mmol) in glacial acetic acid (20 mL) dropwise over a period of 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture containing the intermediate, 2-bromo-1,3-cyclohexanedione, is used directly in the next step without isolation.

Step 2: Synthesis of this compound

-

To the reaction mixture from Step 1, add thiourea (6.8 g, 89.2 mmol) in one portion.

-

Heat the mixture to reflux (approximately 118°C) and maintain reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature. A precipitate should form.

-

Pour the mixture into ice-cold water (200 mL) and stir for 30 minutes.

-

Collect the precipitate by vacuum filtration and wash with cold water.

Purification

-

Suspend the crude product in a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Filter the solid, wash with water until the filtrate is neutral, and then dry under vacuum.

-

For further purification, the crude product can be recrystallized from ethanol to yield the final product as a light beige solid.

Application in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Pramipexole. The bromo and amino functionalities on the benzothiazole core allow for further chemical modifications to introduce the propylamino side chain characteristic of the final active pharmaceutical ingredient.

Logical Relationship Diagram

Caption: A diagram showing the synthetic relationship of the title compound to the final drug, Pramipexole.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is based on established synthetic strategies for related compounds and is intended to be a valuable resource for researchers and professionals in the pharmaceutical industry. The clear presentation of data and visual workflows aims to facilitate the understanding and implementation of this synthetic procedure.

References

Application Notes and Protocols for the Purification of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for ensuring its safety and efficacy. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization, along with guidelines for solvent selection and data analysis.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures. By dissolving the impure solid in a minimal amount of hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

Data Presentation

Effective purification is quantified by the yield and the increase in purity of the target compound. The following table provides a template for recording and comparing data from recrystallization experiments.

| Experiment ID | Starting Material Purity (%) | Recrystallization Solvent(s) | Volume of Solvent (mL/g) | Cooling Protocol | Final Product Purity (%) | Yield (%) | Observations |

| EXP-01-EtOH | 95.2 | Ethanol | 15 | Slow cool to RT, then 4°C for 2h | 99.1 | 85 | Off-white crystalline solid |

| EXP-02-EtOAc | 95.1 | Ethyl Acetate | 20 | Slow cool to RT, then 4°C for 2h | 98.8 | 82 | Light beige powder |

| EXP-03-IPA | 95.3 | Isopropanol | 18 | Gradual cooling to 0°C over 4h | 98.9 | 88 | Fine white needles |

| EXP-04-EtOH/H2O | 94.8 | Ethanol/Water (9:1) | 12 | Slow cool to RT | 99.3 | 90 | Colorless crystals |

Experimental Protocols

Materials and Equipment

-

Crude this compound

-

Recrystallization solvents (e.g., Ethanol, Ethyl Acetate, Isopropanol)

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser

-

Büchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula

-

Glass stirring rod

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Protocol 1: Recrystallization using a Single Solvent (e.g., Ethanol)

-

Solvent Selection: Based on preliminary solubility tests, ethanol is a suitable solvent for the recrystallization of many benzothiazole derivatives.[1]

-

Dissolution:

-

Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add approximately 10 mL of ethanol to the flask.

-

Gently heat the mixture to reflux with continuous stirring.

-

Add small portions of ethanol dropwise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

-

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Crystal Collection:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.

-

-

Analysis:

-

Determine the yield of the purified product.

-

Assess the purity of the recrystallized product using HPLC and compare it with the purity of the crude starting material.

-

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System (e.g., Ethanol/Water)

-

Dissolution:

-

Dissolve the crude this compound in the minimum amount of hot ethanol as described in Protocol 1.

-

-

Addition of Anti-Solvent:

-

While the solution is still hot, add deionized water (the anti-solvent) dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

-

Crystallization, Collection, and Drying:

-

Follow steps 4, 5, and 6 from Protocol 1 for the crystallization, collection, and drying of the purified product.

-

-

Analysis:

-

Perform yield and purity analysis as described in Protocol 1.

-

Mandatory Visualizations

Caption: Workflow for the purification of this compound by recrystallization.

Caption: Logical workflow for selecting a suitable recrystallization solvent.

References

Application Notes and Protocols: ¹H and ¹³C NMR Characterization of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone

Abstract

These application notes provide a detailed protocol for the structural characterization of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a standard operating procedure for sample preparation, data acquisition, and a summary of predicted spectral data to aid in the identification and structural confirmation of the target compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural relation to biologically active benzothiazole derivatives. The benzothiazole core is a key pharmacophore found in a variety of therapeutic agents. Accurate structural elucidation is paramount for understanding its chemical properties and potential biological activity. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. This document outlines the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra for this specific molecule.

Predicted NMR Spectral Data

While experimental data for this specific compound is not widely published, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The atom numbering scheme used for the assignments is shown in the chemical structure diagram below.

Chemical Structure with Atom Numbering

Caption: Chemical structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.5 - 7.0 | br s | - | 2H | NH₂ (Amino) |

| ~4.6 - 4.4 | dd | ~8.0, 6.0 | 1H | H-6 |

| ~3.2 - 3.0 | m | - | 2H | H-4 |

| ~2.8 - 2.6 | m | - | 2H | H-5 |

| ~11.0 | br s | - | 1H | NH (Thiazole) |

Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. br s = broad singlet, dd = doublet of doublets, m = multiplet.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 180 | C=O (C-7) |

| ~165 - 160 | C=N (C-2) |

| ~150 - 145 | C-7a |

| ~115 - 110 | C-3a |

| ~55 - 50 | C-6 |

| ~35 - 30 | C-5 |

| ~25 - 20 | C-4 |

Note: Chemical shifts are referenced to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.

Experimental Protocols

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for exchangeable protons (NH and NH₂) which are often more clearly observed in this solvent.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

3.2. NMR Data Acquisition

-

Instrument: A 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Software: Standard spectrometer software (e.g., TopSpin, VnmrJ) will be used for data acquisition and processing.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Solvent: DMSO

-

Temperature: 298 K

-

Spectral Width: 0-16 ppm

-

Number of Scans: 16-64 (adjust as needed for desired signal-to-noise ratio)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): ~3-4 seconds

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Solvent: DMSO

-

Temperature: 298 K

-

Spectral Width: 0-220 ppm

-

Number of Scans: 1024 or more (as ¹³C has a low natural abundance)

-

Relaxation Delay (d1): 2 seconds

3.3. Data Processing and Analysis

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm.

-

Calibrate the ¹³C spectrum by setting the central peak of the DMSO-d₆ septet to 39.52 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in unambiguous assignments.

Workflow Diagram

The following diagram illustrates the general workflow for the NMR characterization of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

This document provides a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. The detailed protocols for sample preparation, data acquisition, and processing, along with the predicted spectral data, will serve as a valuable resource for researchers working on the synthesis and characterization of this and related compounds. For definitive structural confirmation, it is recommended to supplement these 1D NMR experiments with 2D NMR techniques.

Application Notes and Protocols for X-ray Crystallography of 2-Amino-benzothiazolone Derivatives

Note: To date, specific X-ray crystallographic data for 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone has not been publicly reported. The following application notes and protocols are based on the published crystal structure of the closely related compound, 2-Amino-5,6-dihydro-7(4H)-benzothiazolone . This information provides a valuable framework for researchers and scientists engaged in the drug development of similar benzothiazole derivatives.

Crystallographic Data Summary

The crystallographic data for 2-Amino-5,6-dihydro-7(4H)-benzothiazolone provides key insights into its three-dimensional structure. These parameters are essential for understanding its chemical properties and potential interactions in a biological context.

| Parameter | Value |

| Chemical Formula | C₇H₈N₂OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.432(3) |

| b (Å) | 14.898(8) |

| c (Å) | 8.165(4) |

| β (°) | 95.294(5) |

| Volume (ų) | 779.1 |

| Z | 4 |

| Temperature (K) | 296 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Rgt(F) | 0.0337 |

| wRref(F²) | 0.0942 |

Experimental Protocols

The following protocols are derived from the experimental procedures used to determine the crystal structure of 2-Amino-5,6-dihydro-7(4H)-benzothiazolone[1][2]. These methods can be adapted for the crystallographic analysis of this compound.

Synthesis and Crystallization

The synthesis of 2-amino-5,6-dihydro-7(4H)-benzothiazolone was achieved by reacting 1,3-cyclohexanedione with bromine and thiourea[1][2]. For X-ray analysis, single crystals were grown from an ethyl acetate solution by slow evaporation over several weeks[1][2]. Yellow, block-shaped crystals suitable for diffraction were obtained[1].

Protocol for Crystallization:

-

Synthesize the Compound: Follow established synthetic routes to produce high-purity this compound.

-

Solvent Screening: Screen a variety of solvents to determine the optimal conditions for crystal growth. Start with common solvents such as ethyl acetate, methanol, ethanol, and acetone.

-

Crystallization Method:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Create a saturated solution of the compound in a less volatile solvent. Place this in a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop.

X-ray Data Collection

Data collection was performed using a CCD area detector with Mo Kα radiation (λ = 0.71073 Å)[1].

Protocol for Data Collection:

-

Crystal Mounting: Mount a single, well-defined crystal on a goniometer head.

-